molecular formula C20H17N3O3 B2790630 N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436150-31-0

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2790630
CAS No.: 1436150-31-0
M. Wt: 347.374
InChI Key: QZFLGNFSWXXBNP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-methoxybenzyl cyanide with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
  • N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-thiazol-3-yl)acetamide
  • N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-imidazol-3-yl)acetamide

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-18-10-6-5-9-16(18)17(13-21)22-20(24)12-15-11-19(26-23-15)14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLGNFSWXXBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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